molecular formula C20H24ClN5O B4055363 N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4055363
M. Wt: 385.9 g/mol
InChI Key: OPNZESFRQGYLJM-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H24ClN5O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1669381 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties Research into similar compounds, such as the synthesis and characterization of related triazole derivatives, highlights the importance of these molecules in the development of new pharmaceuticals and materials. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide demonstrates the intricate chemical processes involved in creating complex molecules with potential therapeutic uses (Lian-Di Kan, 2015). These syntheses often explore the reactivity and functionalization of the triazole ring, a common motif in medicinal chemistry.

Anticancer and Antimicrobial Activities Compounds featuring the triazole ring, similar to the one , have been extensively studied for their biological activities. The exploration of antitumor imidazotetrazines, for example, sheds light on the potential anticancer properties of structurally related compounds. Such studies often investigate the mechanisms of action, including interactions with cellular targets and potential pathways for inducing cell death in cancer cells (M. Stevens et al., 1984). Furthermore, the antimicrobial assessment of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate provides insights into how modifications of the triazole ring can lead to compounds with significant antimicrobial properties, highlighting the versatility of these molecules in developing new antibiotics (M. Taha & S. M. El-Badry, 2010).

Potential for Neurological Applications The investigation of indazole- and indole-carboxamides as selective and reversible monoamine oxidase B (MAO-B) inhibitors showcases the potential neurological applications of triazole-related compounds. These findings suggest the possibility of designing compounds targeting specific enzymes or receptors within the central nervous system, offering new avenues for treating neurological disorders (N. Tzvetkov et al., 2014).

Properties

IUPAC Name

N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O/c1-13-16(17-11-14(21)7-8-18(17)23-13)9-10-22-20(27)19-12-26(25-24-19)15-5-3-2-4-6-15/h7-8,11-12,15,23H,2-6,9-10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNZESFRQGYLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNC(=O)C3=CN(N=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

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